Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Executive Summary & Introduction
In the landscape of modern drug discovery, functionalized saturated heterocycles are critical for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1339324-47-8) [1] serves as a highly versatile, bifunctional small-molecule scaffold.
This molecule features a piperidine core—a ubiquitous motif in FDA-approved therapeutics—coupled with a primary amine for targeted functionalization and an ethyl carbamate protecting group. The strategic inclusion of the ethyl carbamate provides exceptional orthogonal stability during complex multi-step syntheses, allowing medicinal chemists to selectively derivatize the primary amine without prematurely unmasking the secondary piperidine nitrogen. This guide provides an in-depth analysis of its physicochemical properties, stereochemical complexity, and field-proven experimental workflows.
Structural and Physicochemical Profiling
The structural architecture of Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate (Formula: C₁₀H₂₀N₂O₂) [2] is defined by its bifunctionality and stereochemical branching. The molecule contains two distinct chiral centers:
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C3 of the piperidine ring: Dictates the spatial orientation of the side chain relative to the heterocycle.
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C1 of the aminoethyl group: Introduces a methyl group adjacent to the primary amine, creating localized steric hindrance.
Because of these two stereocenters, the compound exists as a mixture of four possible diastereomers unless specifically resolved. Understanding its physicochemical parameters is essential for predicting its behavior in both synthetic environments and biological assays.
Data Presentation: Chemical Identifiers & Properties
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate |
| CAS Registry Number | 1339324-47-8 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| SMILES String | CCOC(=O)N1CCCC(C1)C(C)N |
Table 2: Predictive Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Hydrogen Bond Donors | 1 (-NH₂ group) | Favorable for target binding; complies with Lipinski's Rule of 5. |
| Hydrogen Bond Acceptors | 4 (N, N, O, O) | Ensures adequate aqueous solubility. |
| Topological Polar Surface Area | 55.56 Ų | Optimal for membrane permeability, including potential BBB penetration. |
| Stereocenters | 2 | Requires chiral resolution for stereospecific SAR studies. |
Stereochemical Complexity & Resolution Workflow
The presence of two chiral centers necessitates rigorous stereochemical management. When utilizing this scaffold in structure-activity relationship (SAR) studies, isolating the specific (3R,1′R) , (3R,1′S) , (3S,1′R) , or (3S,1′S) isomer is critical, as the spatial arrangement directly impacts target protein binding affinity.
Logical relationship of stereoisomers generated from the core scaffold.
Mechanistic Insights: The Role of the Ethyl Carbamate
In synthetic chemistry, the choice of a protecting group is an exercise in causality. The ethyl carbamate is specifically selected over the more ubiquitous tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups for the following reasons:
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Orthogonal Stability: Boc groups are highly acid-labile (cleaved by TFA), and Cbz groups are sensitive to hydrogenolysis (Pd/C, H₂). In contrast, the ethyl carbamate is highly stable under both acidic conditions and catalytic hydrogenation [3]. This allows chemists to perform aggressive transformations on the primary amine (or other parts of the growing molecule) without risking the premature deprotection of the piperidine nitrogen.
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Steric Profile: The ethyl group is less sterically demanding than a Boc group, which can be advantageous when packing the molecule into a tight enzyme active site during intermediate testing.
Experimental Protocols
To ensure a self-validating system, the following protocols detail the exact methodologies required to manipulate this scaffold, emphasizing the causality behind each experimental choice.
Protocol 1: Sterically Hindered Amide Coupling
Objective: To couple the primary amine of the scaffold with a carboxylic acid. The α -methyl group introduces significant steric hindrance, necessitating a highly efficient coupling reagent.
Reagents:
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Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate (1.0 eq)
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Carboxylic Acid (1.1 eq)
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HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
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Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0 °C.
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Causality: Cooling prevents the thermal degradation of the highly reactive HOAt ester intermediate and minimizes potential racemization of the carboxylic acid stereocenters.
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Base Addition: Add DIPEA dropwise to the cooled solution. Stir for 10 minutes.
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Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its rapid reaction with HATU to form the active ester without acting as a competing nucleophile.
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Amine Addition: Add Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Causality: The primary amine attacks the active ester. Because the α -methyl group creates a crowded local environment, the superior leaving group ability of HOAt (generated from HATU) is critical for driving the reaction to completion compared to standard reagents like EDC/HOBt.
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Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: NaHCO₃ neutralizes residual acid and removes water-soluble HATU byproducts, while Na₂SO₄ removes residual water prior to concentration, preventing hydrolysis of the newly formed amide during solvent evaporation.
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Workflow for HATU-mediated amide coupling of the sterically hindered primary amine.
Protocol 2: Orthogonal Deprotection of the Ethyl Carbamate
Objective: To cleave the highly stable ethyl carbamate protecting group when the secondary piperidine amine is required for downstream functionalization.
Step-by-Step Methodology (TMSI Method):
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Preparation: Dissolve the protected substrate in anhydrous dichloromethane (DCM).
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Reagent Addition: Add Trimethylsilyl iodide (TMSI) (3.0 eq) dropwise at 0 °C under an argon atmosphere.
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Reflux: Heat the mixture to reflux for 12–24 hours.
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Causality: Ethyl carbamates resist standard acid/base hydrolysis. The hard nucleophile (iodide) attacks the ethyl group, while the silyl group coordinates to the carbonyl oxygen. This dual-action mechanism facilitates the breakdown of the carbamate into the secondary amine, carbon dioxide, and volatile ethyl iodide.
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Quenching: Quench carefully with methanol to destroy excess TMSI, followed by a basic workup (1M NaOH) to free-base the resulting piperidine.
References
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Title: Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate - C10H20N2O2 | CSSB00000707957 Source: Chem-Space URL: [Link]
